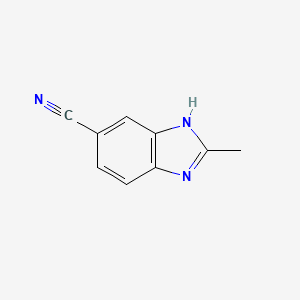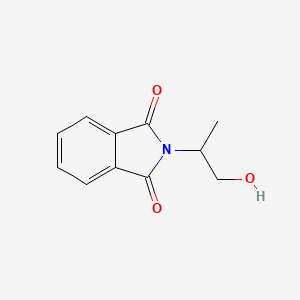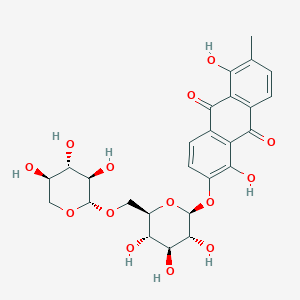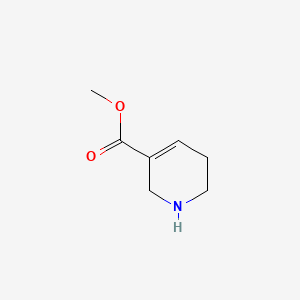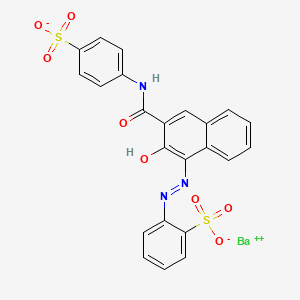![molecular formula C26H23F3N2O7 B1596318 [5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 7057-46-7](/img/structure/B1596318.png)
[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Overview
Description
“[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate” is an organic compound that is commonly used in the development of drugs for the treatment of various diseases, including cancer and certain viral infections . It has a molecular formula of C26H23F3N2O7 and a molecular weight of 532.47 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms . The compound also contains several oxygen, nitrogen, and carbon atoms, as well as a benzoyl group and a methyl benzoate group .Physical And Chemical Properties Analysis
This compound has a density of 1.44 g/cm3 . It’s recommended to be stored at 2-8°C in the dark . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Scientific Research Applications
Synthesis and Derivative Formation
The complex chemical structure of "[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate" suggests it could be related to pyrimidine derivatives, which are known for their versatile applications in chemical synthesis. For instance, novel compounds derived from visnaginone and khellinone, similar in complexity to the compound , have been synthesized and found to have anti-inflammatory and analgesic properties due to their cyclooxygenase inhibition activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Plant Growth Research
Pyrimidine derivatives have also been used in plant physiological research, particularly as growth retardants. These compounds, by inhibiting certain monooxygenases, provide insights into terpenoid metabolism, which is closely related to phytohormones and cell division processes (Grossmann, 1990).
Ionic Liquid Mediated Synthesis
The compound’s structure suggests potential for innovative synthesis methods, such as ionic liquid mediated synthesis, which has been applied to similar complex molecules like 4(1H)-quinolones and thiazolo[3,2-a]pyrimidin-5-ones, demonstrating the evolving nature of chemical synthesis techniques (Yadav, Sharma, Dhakad, & Yadav, 2012).
Cytotoxic Activity Research
Derivatives of pyrimidine, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamides, have shown cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research and therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antibacterial and Antifungal Activity
The pyrimidine core, as part of more complex structures, often exhibits significant biological activity. For instance, novel thiazolidinone derivatives containing the thieno[d]pyrimidine moiety have shown promise as antimicrobial agents, indicating the potential for the compound to serve similar functions (El Azab & Abdel-Hafez, 2015).
properties
IUPAC Name |
[5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O7/c1-14-3-7-16(8-4-14)23(33)36-13-20-19(38-24(34)17-9-5-15(2)6-10-17)11-21(37-20)31-12-18(26(27,28)29)22(32)30-25(31)35/h3-10,12,19-21H,11,13H2,1-2H3,(H,30,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZSUBIJAWRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990795 | |
| Record name | 1-[2-Deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-4-hydroxy-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
CAS RN |
7057-46-7 | |
| Record name | NSC92421 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-Deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl]-4-hydroxy-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00990795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)
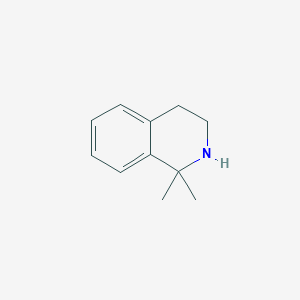

![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)
